(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine involves several steps, starting with the preparation of the core structures and subsequent functionalization. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple dicarboxylic acid ester used in organic synthesis.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar ester functional group.
Uniqueness
(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine is unique due to its complex structure, which combines multiple functional groups and a chiral center
Properties
CAS No. |
74801-44-8 |
---|---|
Molecular Formula |
C28H31ClN2O8S |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine |
InChI |
InChI=1S/C20H23ClN2S.2C4H4O4/c1-22-11-13-23(14-12-22)19-10-9-18-17(19)3-2-4-20(18)24-16-7-5-15(21)6-8-16;2*5-3(6)1-2-4(7)8/h2-8,19H,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
JUZOVPUBDFWKPH-LVEZLNDCSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2C3=C(C(=CC=C3)SC4=CC=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2CCC3=C2C=CC=C3SC4=CC=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.